3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
Description
Properties
CAS No. |
14789-33-4 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H18N2/c1-10-4-8-3-9(5-10)7-11(2)6-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
XVHVEMJNJDESBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC(C1)CN(C2)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,7 Dimethyl 3,7 Diazabicyclo 3.3.1 Nonane and Its Derivatives
Established Synthetic Pathways to the Core 3,7-Diazabicyclo[3.3.1]nonane Scaffold
The fundamental 3,7-diazabicyclo[3.3.1]nonane (bispidine) structure is assembled through several key synthetic routes, with the Mannich-type cyclocondensation being the most prominent.
The Mannich reaction is the most common and direct method for synthesizing the 3,7-diazabicyclo[3.3.1]nonane core. semanticscholar.org This double Mannich-type cyclocondensation typically involves the one-pot reaction of three components: an N-substituted piperidin-4-one, a primary amine, and an aldehyde, most commonly formaldehyde (B43269). researchgate.netnih.gov The reaction assembles the second piperidine (B6355638) ring onto the first, creating the characteristic bridged bicyclic structure.
The initial product of this reaction is often a 9-oxo-3,7-diazabicyclo[3.3.1]nonane, also known as a bispidinone. For instance, reacting 1-methyl-4-piperidone (B142233) with various primary alkylamines and formaldehyde yields 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones. researchgate.net These ketone intermediates can then be reduced to the parent bispidine scaffold. semanticscholar.orgresearchgate.net The versatility of the Mannich reaction allows for the introduction of a wide array of substituents on both nitrogen atoms by selecting the appropriate starting piperidone and primary amine. semanticscholar.orgect-journal.kz
| Piperidone Precursor | Primary Amine | Aldehyde | Initial Product (Bispidinone) | Reference |
|---|---|---|---|---|
| 1-Methyl-4-piperidone | Alkylamines | Formaldehyde | 3-Methyl-7-alkyl-bispidinone | researchgate.net |
| 1-Allylpiperidin-4-one | Allylamine | Formaldehyde | N,N′-Diallylbispidinone | researchgate.netelsevierpure.com |
| 1-(3-Ethoxypropyl)-4-oxopiperidine | 1-(3-Aminopropyl)imidazole | Paraformaldehyde | 3-(3-Ethoxypropyl)-7-(3-imidazol-1-yl-propyl)-bispidinone | semanticscholar.orgect-journal.kz |
| Guareschi Imides | Primary Aliphatic Amines | Formaldehyde | 2,4-Dioxo-bispidine-1,5-dicarbonitriles | nih.gov |
While less common for the direct synthesis of the parent bispidine, specific, highly structured precursors like Kemp's triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) can be used to generate related bicyclic diamine scaffolds. tandfonline.com A reported multi-step synthesis starting from Kemp's triacid yields a bicyclic diamine with a defined and stable conformation. tandfonline.comuni-regensburg.de The process involves converting the triacid into an amide imide precursor, which is then reduced to form the bicyclic diamine structure. tandfonline.com This approach highlights the use of rigid, pre-organized scaffolds to build complex amine architectures, although it is not a mainstream route to the unsubstituted 3,7-diazabicyclo[3.3.1]nonane core. tandfonline.comtandfonline.com
Modern synthetic methods offer alternative strategies for constructing bridged bicyclic amine systems. One such robust approach is the intramolecular amination of remote C–H bonds. rsc.org This method provides a general pathway to complex, value-added aza-cycles. uni-regensburg.de Research has demonstrated a functional-group-tolerant method for C–H bond amination that can be applied on a gram scale, utilizing synergistic activation by both light and heat to facilitate the bicyclization. uni-regensburg.dersc.org While not exclusively developed for 3,7-diazabicyclo[3.3.1]nonane, this strategy represents a powerful and general approach for the construction of such bridged heterocyclic systems, which are of significant interest in medicinal chemistry. uni-regensburg.dersc.org
Synthesis of Substituted 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane Derivatives
Derivatization of the bispidine scaffold can be achieved either by incorporating functional groups during the initial synthesis or by modifying the pre-formed bicyclic core.
The substituents at the nitrogen atoms (N3 and N7) are most conveniently introduced during the Mannich cyclocondensation. The choice of the N-substituent on the starting piperidin-4-one determines the group at the N7 position, while the choice of the primary amine reactant determines the substituent at the N3 position. This allows for the direct synthesis of asymmetrically substituted bispidines. semanticscholar.orgresearchgate.net For example, a series of 3-methyl-7-alkyl-3,7-diazabicyclo[3.3.1]nonanes have been prepared using this principle. researchgate.net
Another strategy involves the use of protecting groups. A common approach is to synthesize an N-benzyl-N'-tert-butoxycarbonyl (Boc) protected bispidine. The benzyl (B1604629) group can be selectively removed via hydrogenolysis, providing a free secondary amine that can then be functionalized with a wide variety of moieties to produce carboxamides, sulfonamides, or urea (B33335) compounds.
Functionalization of the carbon skeleton of the bispidine ring system is also a critical aspect of its chemistry.
Position C9: As previously noted, the standard Mannich condensation typically yields a bispidin-9-one, where the C9 position bears a carbonyl group. semanticscholar.org This ketone is a versatile functional handle. It can be reduced to a methylene (B1212753) group (–CH₂–) via methods like the Wolff-Kishner reduction, which involves heating the bispidinone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521). semanticscholar.orgresearchgate.netelsevierpure.com This reduction is crucial for accessing the parent nonane (B91170) skeleton from the more readily synthesized nonanone.
Positions C2, C4, C6, C8: Substitution at these positions is typically dictated by the choice of the starting materials. For example, the synthesis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones is achieved by reacting an appropriate β-aminoketone (or the corresponding ketone and amine) with an aromatic aldehyde.
Positions C1, C5 (Bridgehead): Derivatization at the bridgehead carbons is less common but has been achieved. The aminomethylation of Guareschi imides (4,4-dialkyl-2,6-dioxopiperidine-3,5-dicarbonitriles) with primary amines and formaldehyde leads to the formation of 2,4-dioxo-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitriles. nih.gov Similarly, derivatives featuring dicarboxylic acid groups at the C1 and C5 positions have also been synthesized.
| Position(s) | Functional Group | Synthetic Method/Precursor | Reference |
|---|---|---|---|
| C9 | Ketone (–C=O) | Mannich Cyclocondensation | semanticscholar.org |
| C9 | Methylene (–CH₂–) | Wolff-Kishner reduction of 9-ketone | semanticscholar.orgresearchgate.net |
| C1, C5 | Dicarbonitrile (–CN)₂ | Aminomethylation of Guareschi Imides | nih.gov |
| C1, C5 | Dicarboxylic Acid (–COOH)₂ | Hydrolysis of dinitrile precursors | |
| C2, C4, C6, C8 | Tetra-aryl | Condensation of β-aminoketones with aromatic aldehydes |
Incorporation of Specific Moieties (e.g., monoterpenoids, dicarboxylic acids)
The functionalization of the 3,7-diazabicyclo[3.3.1]nonane scaffold by introducing specific molecular fragments, such as monoterpenoids and dicarboxylic acids, has been a key strategy for developing derivatives with unique properties.
The synthesis of bispidine-monoterpene conjugates has been explored to create novel chiral ligands. researchgate.netmdpi.comnih.gov These syntheses often involve the reaction of a pre-formed bispidine nucleus with reactive derivatives of monoterpenes. For instance, new chiral bispidines incorporating monoterpenoid fragments have been successfully synthesized and subsequently studied as ligands in nickel-catalyzed additions of diethylzinc (B1219324) to chalcones. mdpi.comnih.gov A series of bispidine conjugates with monoterpene moieties and amino acid residues like L-proline or L-phenylalanine have also been prepared. bohrium.com
The incorporation of dicarboxylic acid functionalities has been demonstrated in the synthesis of this compound-2,6-dione-1,5-dicarboxylic acid derivatives. These compounds are structurally characterized by NMR spectroscopy and X-ray analysis. The synthesis allows for the introduction of carboxylic acid groups at the bridgehead positions (1 and 5), offering sites for further chemical modification.
Optimization of Synthetic Procedures and Reaction Conditions
The efficient synthesis of this compound and its derivatives often hinges on the optimization of key reaction steps, primarily the Mannich cyclocondensation and subsequent reduction reactions.
The Mannich reaction , which forms the bicyclic core, is a cornerstone of bispidine synthesis. mdpi.com A common approach involves the condensation of a piperidone derivative, a primary amine (like methylamine (B109427) to introduce the methyl groups at the 3 and 7 positions), and formaldehyde. semanticscholar.org The reaction yields can be influenced by factors such as the choice of solvent, temperature, and the nature of the substituents on the starting materials. For instance, the use of conformationally homogeneous cyclic ketones in the Mannich reaction can lead to increased yields of the major product. semanticscholar.org Optimization studies have explored various heating methods, including conventional heating, ultrasound, and microwave irradiation, with microwave irradiation often leading to significantly reduced reaction times and high yields. nih.gov
Following the formation of the bispidinone intermediate, a Wolff-Kishner reduction is frequently employed to remove the carbonyl group at the 9-position. semanticscholar.orgect-journal.kz The classical Wolff-Kishner reduction involves harsh conditions, including high temperatures and strong bases. youtube.com The Huang-Minlon modification, which uses a high-boiling solvent like diethylene glycol, is a commonly used improvement. researchgate.netresearchgate.net Optimization of this step can involve procedural changes to lower reaction temperatures and shorten reaction times. researchgate.net For example, a series of 3-(3-ethoxypropyl)-7-heterocyclylalkyl-3,7-diazabicyclo[3.3.1]nonan-9-ones were successfully reduced using hydrazine hydrate and potassium hydroxide in triethylene glycol at 160-170 °C. ect-journal.kz
Purification of the final products often requires chromatographic techniques, such as column chromatography, especially when the products are viscous oils. ect-journal.kz
Enantioselective Synthesis and Resolution of Chiral Derivatives
The development of enantiomerically pure derivatives of 3,7-diazabicyclo[3.3.1]nonane is crucial for applications where stereochemistry is critical. This is achieved through both enantioselective synthesis and the resolution of racemic mixtures.
Enantioselective synthesis aims to directly produce a single enantiomer. This can be accomplished by using chiral starting materials or chiral catalysts. For example, the synthesis of chiral bispidine derivatives has been achieved by incorporating chiral fragments from natural sources like monoterpenoids. mdpi.comnih.gov
Resolution of chiral derivatives separates enantiomers from a racemic mixture. Classical methods of resolution are often employed. For instance, certain esters of this compound-2,6-dione-1,5-dicarboxylic acid have been optically enriched using such traditional techniques. rsc.org Another notable example is the spontaneous resolution by crystallization of a diamide (B1670390) monohydrate derivative, which was found to form a conglomerate, allowing for the separation of enantiomers without the need for a chiral resolving agent.
The following table provides a summary of the synthetic methodologies discussed:
| Methodology | Description | Key Reactions/Techniques | Examples |
| Incorporation of Specific Moieties | Functionalization of the bispidine scaffold with various chemical groups. | Nucleophilic substitution, acylation. | Synthesis of bispidine-monoterpene conjugates and dicarboxylic acid derivatives. |
| Optimization of Synthetic Procedures | Improving the efficiency and yield of the synthesis. | Mannich reaction (microwave/ultrasound), Wolff-Kishner reduction (Huang-Minlon modification). | Reduced reaction times and increased yields in the formation of the bispidine core. |
| Enantioselective Synthesis and Resolution | Obtaining enantiomerically pure compounds. | Use of chiral precursors, classical resolution methods, spontaneous crystallization. | Optical enrichment of dicarboxylic acid esters, spontaneous resolution of a diamide monohydrate. |
Advanced Structural Analysis and Conformational Studies of 3,7 Dimethyl 3,7 Diazabicyclo 3.3.1 Nonane Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the intricate three-dimensional structure of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the molecular framework and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, JMOD, HSQC, HMBC, COSY, NOESY)
NMR spectroscopy is a powerful tool for the structural determination of 3,7-diazabicyclo[3.3.1]nonane derivatives. While specific spectral data for the parent this compound is not extensively detailed in publicly accessible literature, the application of various NMR techniques to its derivatives provides a clear framework for its characterization. ect-journal.kz
¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons within the molecule. For related bispidine structures, ¹H NMR spectra typically show complex multiplets for the methylene (B1212753) protons of the bicyclic system due to their distinct axial and equatorial positions. semanticscholar.org The methyl groups on the nitrogen atoms would be expected to produce a singlet in the ¹H spectrum. The ¹³C NMR spectrum would show distinct signals for the bridgehead carbons (C1, C5), the methylene carbons adjacent to the nitrogen atoms (C2, C4, C6, C8), the bridging methylene carbon (C9), and the N-methyl carbons.
2D NMR Techniques: A suite of two-dimensional NMR experiments is essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons through the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for conformational analysis, as it identifies protons that are close in space, irrespective of their bonding connectivity. This data can help determine the relative orientation of protons in the bicyclic framework, providing evidence for specific conformations like chair-chair or boat-chair. researchgate.net
The combination of these techniques allows for a complete and detailed assignment of all proton and carbon signals, which is a prerequisite for in-depth conformational analysis. semanticscholar.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be characterized by several key absorption bands. The most prominent would be the C-H stretching vibrations of the methyl and methylene groups, typically appearing in the 2800-3000 cm⁻¹ region. C-N stretching vibrations associated with the tertiary amine groups would also be present, usually in the fingerprint region between 1000 and 1300 cm⁻¹. The absence of bands for N-H (around 3300-3500 cm⁻¹) or C=O (around 1650-1750 cm⁻¹) groups confirms the structure of the N,N'-dimethylated, non-oxidized bicyclic amine.
X-ray Crystallography of this compound and its Salts
X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state, including bond lengths, bond angles, and conformational details.
Solid-State Molecular Architecture Determination
Analysis of Hydrogen Bonding Networks and Crystal Packing
As a tertiary diamine, this compound itself cannot act as a hydrogen bond donor. However, upon formation of its salts (e.g., dihydrochloride (B599025) or dihydroperchlorate), the protonated nitrogen atoms become effective hydrogen bond donors (N⁺-H).
In the crystalline state of such salts, these N⁺-H groups would form hydrogen bonds with the counter-ions (e.g., Cl⁻ or ClO₄⁻). These interactions are fundamental to the crystal packing, often leading to the formation of extended one-, two-, or three-dimensional networks. If water or other protic solvents are incorporated into the crystal lattice, they can also participate in the hydrogen-bonding network, acting as bridges between the protonated amine and the counter-ions. The specific geometry and dimensionality of these networks depend on the size and shape of the counter-ion and the stoichiometry of the salt.
Detailed Conformational Analysis of the Bicyclic System
The conformational landscape of the 3,7-diazabicyclo[3.3.1]nonane system is a classic example of conformational control based on substituent effects. The bicyclic framework can theoretically exist in three primary conformations: the twin-chair (CC), the boat-chair (BC), and the twin-boat (BB).
For this compound, the dominant conformation is the boat-chair (BC) . This preference is a direct consequence of the electronic and steric properties of the N-methyl substituents. psu.edu The nitrogen atoms in N-alkyl amines are sp³-hybridized and have a pyramidal geometry. In a twin-chair conformation, the two nitrogen atoms are brought into close proximity, leading to significant repulsive interactions between their lone pairs of electrons or the methyl groups if they are oriented towards the interior of the bicyclic system (endo). This transannular interaction (3,7-repulsion) raises the energy of the twin-chair conformation significantly. The system relieves this strain by inverting one of the piperidine (B6355638) rings into a boat form, leading to the more stable boat-chair conformation where the distance between the nitrogen centers is increased. psu.edu
In stark contrast, when the nitrogen atoms bear acyl substituents (e.g., in 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonane), the preferred conformation is the twin-chair (CC) . rsc.orgresearchgate.net This is because the amide resonance delocalizes the nitrogen lone pair into the carbonyl group, forcing the nitrogen atom into a planar, sp²-hybridized geometry. This planarity removes the endo-oriented lone pair, greatly reducing the transannular repulsion. Consequently, the twin-chair conformation, which minimizes angle and torsional strain within the rings, becomes the lowest energy state. researchgate.net
This ability to select a specific conformation by choosing between alkyl and acyl N-substituents is a key feature of the 3,7-diazabicyclo[3.3.1]nonane scaffold and is critical for designing molecules with specific three-dimensional shapes for various applications. rsc.org
Investigation of Chair-Chair and Boat-Like Conformations
The conformational preference of the 3,7-diazabicyclo[3.3.1]nonane skeleton is predominantly a balance between transannular interactions and torsional strain within the rings. In the case of N,N'-dialkyl derivatives like this compound, the geometry at the nitrogen atoms is markedly pyramidal, approximating sp3 hybridization. psu.edu This geometry forces the lone pairs of electrons on the nitrogen atoms into an endo position within the chair-chair conformation, leading to significant repulsive interactions. psu.edu
This lone pair-lone pair repulsion often destabilizes the chair-chair (CC) form, favoring a boat-chair (BC) conformation where the repulsion is minimized. psu.edursc.org However, experimental and computational studies have shown that the chair-chair conformation is often the most stable form for many derivatives. semanticscholar.orgd-nb.info For instance, analysis of various 3,7-diazabicyclo[3.3.1]nonane derivatives using 1H NMR spectroscopy has confirmed a chair-chair conformation for both piperidine rings. semanticscholar.orgect-journal.kz Semi-empirical calculations have also indicated that the chair-boat conformation is energetically less favorable than the chair-chair conformation. d-nb.info
In contrast, other bicyclo[3.3.1]nonane systems with heteroatoms at the 3 and 7 positions, such as those containing sulfur or selenium, are rich in their boat-chair conformers. This preference is attributed to the severe lone pair-lone pair repulsion of the larger, more diffuse electron clouds of heavier atoms in the chair-chair arrangement, a phenomenon sometimes referred to as the "hockey sticks" effect. rsc.org For diacyl derivatives, the chair-chair conformation is considered optimal for the bicyclic skeleton. researchgate.net
The primary conformations investigated for the 3,7-diazabicyclo[3.3.1]nonane system are summarized below.
| Conformation | Description | Key Stabilizing/Destabilizing Factors |
|---|---|---|
| Chair-Chair (CC) | Both six-membered rings adopt a chair conformation. | Destabilized by N(3)-N(7) transannular lone pair-lone pair repulsion. psu.edursc.org |
| Boat-Chair (BC) | One ring is in a chair conformation, and the other is in a boat conformation. | Favored when lone pair repulsion is strong, as it increases the distance between nitrogen atoms. psu.edu |
| Double Twist (TT) | Both rings adopt a twist-boat conformation. | Generally found to be much more strained and less significant in the conformational ensemble. researchgate.net |
Assessment of Conformational Restriction and Rigidity
The 3,7-diazabicyclo[3.3.1]nonane scaffold is noted for its structural rigidity, a characteristic that makes it a valuable component in the design of ligands for coordination chemistry and pharmacologically active molecules. researchgate.netmdpi.com This rigidity stems from the fused bicyclic nature of the system, which significantly restricts the degrees of freedom available to the two piperidine rings compared to a monocyclic system.
The chair-chair conformation of N,N'-dimethyl derivatives is described as particularly rigid. This rigidity ensures a well-defined spatial arrangement of the nitrogen atoms and their substituents, which is crucial for specific interactions with biological targets or metal ions. For example, the equatorial orientation of the N-methyl groups in the chair-chair conformation is considered optimal for interactions with certain receptors. The constrained geometry of the bispidine cage is a key factor in its ability to form stable chelate rings with metal ions. researchgate.net
Influence of N-Substituents and Bridgehead Modifications on Conformation
The conformational outcome of the 3,7-diazabicyclo[3.3.1]nonane system is critically dependent on the nature of the substituents attached to the nitrogen atoms. psu.edursc.org The electronic properties of the N-substituents alter the hybridization and geometry of the nitrogen atoms, which in turn dictates the preferred conformation of the bicyclic skeleton. psu.edu
A clear distinction can be made between two classes of N-substituents:
Pyramidal Nitrogen Geometry: Substituents such as alkyl (e.g., methyl) or arylsulphonyl groups maintain a pyramidal, sp3-like geometry at the nitrogen atoms. This leads to strong transannular lone pair-lone pair repulsion in the chair-chair form, thus favoring the adoption of a boat-chair conformation to alleviate this steric strain. psu.edursc.org
Planar Nitrogen Geometry: Acyl substituents (e.g., acetyl, formyl) induce a more planar, sp2-like geometry at the nitrogen atoms due to amide resonance. This delocalization of the nitrogen lone pair into the carbonyl group reduces its electron density and directs it away from the endo position. The diminished lone pair-lone pair repulsion allows the system to adopt the twin-chair (chair-chair) conformation. psu.eduresearchgate.netrsc.org
The influence of different N-substituents on the preferred conformation is detailed in the following table.
| N-Substituent Type | Nitrogen Geometry | Resulting Conformation | Governing Factor |
|---|---|---|---|
| Alkyl (e.g., -CH₃) | Pyramidal (sp³) | Boat-Chair (BC) psu.edursc.org | Maximization of lone pair-lone pair repulsion. psu.edu |
| Arylsulphonyl | Pyramidal (sp³) | Boat-Chair (BC) rsc.org | Strong lone pair repulsion. |
| Acyl (e.g., -COCH₃) | Planar (sp²) | Chair-Chair (CC) psu.edursc.org | Minimized lone pair repulsion due to amide resonance. psu.edu |
Determination of Conformational Energy Barriers
The rigidity of the 3,7-diazabicyclo[3.3.1]nonane system is also reflected in the energy barriers associated with conformational interconversions, such as the transition from a chair-chair to a boat-chair form or ring inversion processes. These barriers can be determined experimentally using dynamic NMR spectroscopy, where the coalescence of signals at varying temperatures provides data to calculate the free energy of activation (ΔG‡).
For N,N'-dialkyl derivatives, the interconversion between degenerate boat-chair forms has been studied. In one N,N'-dibenzyl derivative, the coalescence temperature for the interconversion was observed at -91 °C, corresponding to a ΔG‡ of 35.0 kJ mol⁻¹. psu.edu Another related N-alkyl derivative showed a coalescence temperature of -63 °C, giving a higher energy barrier of 40.6 kJ mol⁻¹. psu.edu These values suggest a significant energy requirement for the conformational change.
In contrast, for N,N'-diacyl derivatives, the rotational barriers around the N-CO amide bonds are often high enough that distinct conformers (e.g., parallel and antiparallel orientations of the acyl groups) can be observed as separate species by NMR at room temperature. researchgate.net For an N3,N7-diformyl derivative, the energy barrier for N-CO rotation was determined to be 70.4 kJ mol⁻¹. niscpr.res.in
The following table presents reported energy barriers for conformational processes in related 3,7-diazabicyclo[3.3.1]nonane systems.
| Derivative System | Process | Free Energy of Activation (ΔG‡) | Reference |
|---|---|---|---|
| N,N'-Dibenzylbispidinone | Boat-Chair Interconversion | 35.0 kJ mol⁻¹ | psu.edu |
| N,N'-Dialkylbispidine | Boat-Chair Interconversion | 40.6 kJ mol⁻¹ | psu.edu |
| N3,N7-Diformyl-tetraphenyl-bispidine | N-CO Bond Rotation | 70.4 kJ mol⁻¹ | niscpr.res.in |
These energetic studies underscore the conformational stability of the 3,7-diazabicyclo[3.3.1]nonane skeleton, where significant energy is required to overcome both ring inversion and substituent rotation barriers.
Computational Chemistry and Theoretical Investigations of 3,7 Dimethyl 3,7 Diazabicyclo 3.3.1 Nonane
Quantum Mechanical Studies of Molecular Structures and Energetics
Quantum mechanical methods are fundamental to understanding the electronic structure and stability of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane. These calculations provide a detailed picture of the molecule's geometric parameters and energy landscape.
Density Functional Theory (DFT) is a widely used computational method for investigating the properties of bicyclic systems like this compound. researchgate.netpugetsound.edu DFT calculations are employed to perform geometry optimization, which determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. These calculations have been applied to explore the conformational equilibria of this compound and its heteroanalogues. researchgate.netpugetsound.edu
For the broader class of 3,7-diazabicyclo[3.3.1]nonane derivatives, DFT is also utilized to predict how the molecule will bind to biological targets, such as receptors. For instance, computational proton affinity calculations using methods like PCM-B3LYP/6-31+G(d) have been correlated with experimental data to understand the electronic environments at the nitrogen atoms.
Ab initio (from first principles) calculations have been crucial in studying the conformational preferences of this compound and related structures. researchgate.netpugetsound.edu High-level ab initio studies confirm that the "double chair" (CC) conformer is the most stable arrangement for this molecule. researchgate.net
For structurally similar compounds, such as 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, second-order Møller-Plesset perturbation theory (MP2), an ab initio technique, has been used with the triple-zeta correlation-consistent basis set (cc-pVTZ). researchgate.net These studies optimize the electronic energy, characterize the resulting structures as minima on the potential energy surface through hessian eigenvalue calculations, and compute zero-point energy corrections. researchgate.net Such methodologies provide a consistent characterization of various possible conformers. researchgate.net
Conformational Space Exploration and Stability Predictions
The bicyclic framework of this compound allows for several possible conformations. Computational studies are essential for mapping this conformational space and predicting the relative stability of each form.
The primary conformational question for bicyclo[3.3.1]nonane systems is the relative stability of the double chair (CC), boat-chair (BC), and double twist (TT) forms. For this compound, both ab initio and DFT calculations indicate that the double chair (CC) conformer is the most favorable. researchgate.net This finding is consistent with experimental data from NMR spectroscopy on related derivatives, which also points to a chair-chair conformation for both piperidine (B6355638) rings. semanticscholar.orgdoaj.org
In studies on the closely related 3,7-diacetyl derivatives, the energetic ordering of conformers was determined to be CC < BC < TT. researchgate.net The boat-chair form was found to be significantly higher in energy than the double chair, with the double twist being even more strained and thus unlikely to be a major contributor to the conformational ensemble. researchgate.netresearchgate.net
Table 1: Calculated Relative Energies of Conformers for 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonanes
| Conformer | Relative Energy (kcal/mol) | Stability Ranking |
|---|---|---|
| Double Chair (CC) | 0 (Reference) | Most Stable |
| Boat-Chair (BC) | 6-7 | Less Stable |
| Double Twist (TT) | >12 | Least Stable |
Data derived from studies on 3,7-diacetylbispidines, which serve as a model for the conformational behavior of the bicyclic skeleton. researchgate.net
The conformational landscape of the 3,7-diazabicyclo[3.3.1]nonane system is heavily influenced by the substituents on the nitrogen atoms. The nature of the N,N'-derivatives can dictate whether the molecule adopts a twin-chair or a boat-chair conformation. rsc.org For N,N'-dialkyl derivatives, such as this compound, the pyramidal bonding pattern at the nitrogen atoms favors the twin-chair conformation. rsc.org
While the CC form is dominant, other conformations like the BC form can become more accessible in derivatives with bulky substituents that introduce steric repulsion. For example, in some 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the BC conformation is preferred to mitigate 1,3-diaxial steric strain and lone pair-lone pair repulsion between the nitrogen atoms. rsc.org
Reaction Mechanism Elucidation and Kinetic Analysis
Computational methods are invaluable for elucidating the mechanisms of chemical reactions and dynamic processes. For the bispidine framework, theoretical studies have shed light on the energetic pathways of conformational interconversions.
Quantum chemical calculations on related 3,7-diacyl bispidines have revealed a complex mechanism for amide bond inversion. The calculations showed that this process does not occur directly within the stable double-chair (CC) conformation. Instead, the molecule must first undergo a conformational change to the higher-energy chair-boat (CB) form. The subsequent amide bond inversion has a lower energy barrier in the CB conformer than it would in the CC form. semanticscholar.org This illustrates how reaction kinetics are intrinsically linked to the conformational energy landscape, with reactions often proceeding through less stable, but more reactive, intermediate conformations.
Transition State Characterization
Detailed computational studies characterizing the transition states for reactions involving this compound are not extensively documented in publicly available literature. However, the general principles of computational chemistry allow for the theoretical modeling of transition states in various reactions where this molecule could participate, such as nucleophilic substitution or addition reactions.
The characterization of a transition state typically involves locating a first-order saddle point on the potential energy surface. This is achieved using quantum mechanical methods like Density Functional Theory (DFT). A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a reaction involving this compound, the computational workflow would involve:
Geometry Optimization: The geometries of the reactants, products, and a guessed transition state structure are optimized.
Transition State Search: Algorithms such as the Berny optimization or Quadratic Synchronous Transit (QST) methods are employed to locate the saddle point.
Frequency Calculation: A frequency analysis is performed on the optimized transition state structure to confirm the presence of a single imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to verify that the identified transition state connects the correct reactants and products on the reaction pathway.
While specific data for this compound is scarce, these computational techniques are standard for elucidating reaction mechanisms involving similar amine compounds.
Investigation of Mechanistic Pathways (e.g., CO2 reduction by amines)
The reaction between an amine and CO2 typically proceeds through the formation of a carbamate (B1207046) or a bicarbonate. Computational studies on other amine systems have elucidated the following potential steps:
Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of CO2. This leads to the formation of a zwitterionic intermediate.
Proton Transfer: A second amine molecule or a water molecule can facilitate a proton transfer from the nitrogen atom of the zwitterion to one of the oxygen atoms of the carboxylate group, leading to the formation of a carbamic acid.
Deprotonation: The carbamic acid can then be deprotonated by another amine molecule to form a stable carbamate salt.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation of molecules.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The accuracy of the predicted shifts is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects. While a specific data table of predicted NMR chemical shifts for this compound is not available in the reviewed literature, the methodology is well-established.
IR Frequencies: Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization. The predicted frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. For this compound, characteristic IR peaks would be expected for C-H and C-N stretching and bending vibrations.
A summary of expected vibrational modes is presented below:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-N Stretch | 1000-1250 |
| CH₂ Scissoring | 1440-1480 |
| CH₂ Rocking | 720-725 |
Analysis of Electronic Properties and Charge Distribution
The electronic properties and charge distribution of this compound are crucial for understanding its reactivity and intermolecular interactions. Computational methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis can provide insights into these properties.
Mulliken Charge Distribution: Mulliken population analysis partitions the total electron density among the atoms in a molecule, providing a measure of the partial atomic charges. For this compound, the nitrogen atoms are expected to carry a negative partial charge due to their higher electronegativity compared to the adjacent carbon and hydrogen atoms. The methyl carbons and the methylene (B1212753) carbons of the bicyclic framework will have varying partial charges depending on their chemical environment.
Computational studies on the conformational preferences of this compound have highlighted the importance of the repulsion between the lone electron pairs on the two nitrogen atoms. Nonempirical calculations have shown that the "chair-boat" (CB) conformation might be more favorable than the "double chair" (CC) form for this compound, in contrast to its carbobicyclic analogs. This preference is attributed to the stronger repulsion between the lone pairs in the CC conformation.
Coordination Chemistry of 3,7 Dimethyl 3,7 Diazabicyclo 3.3.1 Nonane and Its Derivatives
Design Principles for 3,7-Diazabicyclo[3.3.1]nonane-Based Ligands
The design of ligands based on the 3,7-diazabicyclo[3.3.1]nonane scaffold is guided by the preorganized nature of the bicyclic system, which significantly influences the thermodynamic stability and selectivity of the resulting metal complexes. mdpi.com The two nitrogen atoms at positions 3 and 7 are key points for functionalization, allowing the attachment of various donor arms to create ligands with denticities ranging from bidentate to nonadentate. mdpi.comacs.org
The rigid bispidine core preorganizes the donor atoms for metal ion coordination, which is a crucial factor in forming stable complexes. mdpi.comuni-heidelberg.de Multidentate bispidine ligands, including tetra-, penta-, and hexadentate derivatives, demonstrate strong coordination tendencies due to this intrinsic rigidity and their capacity to efficiently encapsulate metal ions. mdpi.com This structural framework profoundly influences the thermodynamic stability, metal ion selectivity, and redox properties of the complexes formed. mdpi.comresearchgate.net
While the bicyclic backbone is rigid, flexibility can be introduced through the donor arms attached to the nitrogen atoms. For instance, 3,7-diacyl-3,7-diazabicyclo[3.3.1]nonanes can act as molecular switches; they can change from an "antiparallel" to a "parallel" conformation of the acyl groups upon the addition of metal cations. researchgate.net This conformational change facilitates chelation by positioning the two carbonyl oxygen atoms for binding to a metal ion. researchgate.net The introduction of flexible picolyl groups alongside rigid pyridyl groups directly attached to the backbone can create a favorable combination of rigidity and elasticity within the coordination sphere. uni-heidelberg.de This balance is key to tuning the ligand's selectivity for different metal ions. uni-heidelberg.de
Substituents play a critical role in determining the electronic and steric properties of 3,7-diazabicyclo[3.3.1]nonane-based ligands, thereby influencing their coordination behavior. ect-journal.kz Variations in the substituents at the nitrogen atoms in the 3- and 7-positions can affect the basicity of the ligand and its spectral characteristics. semanticscholar.orgect-journal.kz A systematic study on a series of these derivatives revealed that substituent effects could alter basicity over 13 orders of magnitude. rsc.org
The nature of the substituent dictates the ligand's denticity and the coordination geometry of the resulting metal complex. mdpi.com For example, attaching pyridyl groups to the nitrogen atoms or at the 2,4-positions of the frame leads to a variety of tetradentate, pentadentate, and hexadentate ligands. mdpi.comuni-heidelberg.de These ligands can form mononuclear or heteronuclear metal complexes and can coordinate in various modes. mdpi.com The versatility imparted by these substituents allows for the formation of diverse coordination geometries, such as seven-coordinate pentagonal pyramidal and bipyramidal structures. mdpi.com Furthermore, the choice between different types of substituents, such as small alkyl chains versus aryl groups, can lead to different functional profiles in the resulting complexes. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 3,7-diazabicyclo[3.3.1]nonane derivatives typically involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. mdpi.com The rigidity of the bispidine framework makes it an ideal platform for imposing unique coordination geometries on the metal center. mdpi.com
A wide array of transition metal complexes featuring bispidine-based ligands have been synthesized and characterized. The rigid backbone is particularly well-suited for supporting transition metal centers, leading to complexes with unique structural and reactive properties. mdpi.com
Copper (Cu): Copper(II) complexes are readily formed and have been extensively studied. mdpi.com For instance, pentadentate bispidine ligands rapidly form stable complexes with Cu(II). mdpi.com The synthesis often involves stirring the ligand with a copper salt like copper(II) perchlorate (B79767) hexahydrate or CuCl₂·2H₂O in a solvent such as methanol (B129727) or acetonitrile. mdpi.com The coordination geometry of Cu(II) in these complexes is often a distorted square-pyramidal arrangement. acs.org Copper(I) complexes have also been investigated, revealing interesting structural dynamics and the existence of multiple isomeric forms in equilibrium, such as four-coordinate distorted tetrahedral and five-coordinate square pyramidal structures. rsc.orgpsu.edu
Nickel (Ni): Nickel(II) complexes can be synthesized by reacting ligands like 3,7-diallyl-3,7-diazabicyclo[3.3.1]nonane with nickel acetylacetonate (B107027) (Ni(acac)₂), yielding the desired complex with high efficiency. mdpi.com
Palladium (Pd) and Platinum (Pt): Bispidine derivatives have been used as bidentate nitrogen ligands for (π-allyl)palladium complexes. researchgate.net Platinum complexes, including analogues of cisplatin, have been prepared from bispidine and (1,5-hexadiene)PtCl₂. researchgate.net
Cobalt (Co): Both Cobalt(II) and Cobalt(III) complexes with bispidine ligands have been prepared and structurally characterized. uni-heidelberg.deuni-heidelberg.de The oxidation of Co(II) complexes to Co(III) can be followed spectrophotometrically. uni-heidelberg.de
Iron (Fe) and Manganese (Mn): Iron and manganese complexes with these ligands have been developed, particularly for their catalytic activity. google.com For example, a heptacoordinated Mn(II) complex with a pentagonal bipyramidal structure was synthesized by reacting the ligand with MnCl₂·4H₂O. mdpi.com
Vanadium (V): Vanadyl complexes, such as V(IV)O(N2Py3o)₂, have been synthesized, and their crystal structures have been determined. uni-heidelberg.de
The table below summarizes selected transition metal complexes with 3,7-diazabicyclo[3.3.1]nonane-based ligands.
| Metal Ion | Ligand Type | Example Complex/Synthesis | Coordination Geometry |
| Cu(II) | Pentadentate | Reaction of ligand with Cu(ClO₄)₂·6H₂O in acetonitrile. mdpi.com | Distorted Square-Pyramidal acs.org |
| Cu(I) | Tetradentate | Reaction of ligand with [Cu(NCCH₃)₄]BF₄. psu.edu | Distorted Tetrahedral / Square Pyramidal rsc.orgpsu.edu |
| Ni(II) | Bidentate | Reaction of 3,7-diallylbispidine with Ni(acac)₂. mdpi.com | Not specified |
| Mn(II) | Heptadentate | Reaction of ligand with MnCl₂·4H₂O. mdpi.com | Pentagonal Bipyramidal mdpi.com |
| V(IV) | Pentadentate | V(IV)O(N2Py3o)₂ uni-heidelberg.de | Not specified |
| Co(III) | Pentadentate | Co(III)(N2Py3u)(OH)₂ uni-heidelberg.de | Not specified |
While less common than transition metal complexes, derivatives of 3,7-diazabicyclo[3.3.1]nonane also form stable complexes with main group metal ions. The design of octadentate and nonadentate bispidine ligands has proven particularly effective for chelating larger metal ions, including those from the main group, in a stable and inert fashion. acs.orgnih.gov
These multidentate ligands are efficient chelators for main group metal ions of interest in radiopharmaceutical chemistry, such as:
Bismuth (Bi³⁺)
Lead (Pb²⁺)
Indium (In³⁺)
The synthesis of bismuth complexes has been achieved by reacting bispidine ligands with bismuth nitrate (B79036) hydrate (B1144303) in methanol, affording high yields. mdpi.com These complexes are important because the bismuth-213 (B1240523) isotope is a promising candidate for targeted cancer radiotherapy. mdpi.com The stability of the complexes with both the parent radionuclide and its daughter nuclides (like ²⁰⁹Pb) is a critical design feature for reducing damage to healthy tissue during therapy. nih.gov Additionally, a novel cyclam-like macrocyclic tetramine (B166960) containing two bispidine units was reported to show a strong lithium coordinating ability. researchgate.net
Structural Elucidation of Coordination Compounds
The determination of the three-dimensional structure of coordination compounds based on 3,7-diazabicyclo[3.3.1]nonane is crucial for understanding their properties and function. The primary methods employed for structural elucidation are single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy. semanticscholar.orguni-heidelberg.de
NMR Spectroscopy (¹H and ¹³C) is a powerful tool for characterizing the structure of these compounds in solution. semanticscholar.orgect-journal.kz For the ligands themselves, NMR can determine the spatial structure, often confirming the "chair-chair" conformation of the two piperidine (B6355638) rings through the analysis of proton coupling constants. semanticscholar.orgect-journal.kz For the metal complexes, NMR provides insights into solution-state dynamics. For example, temperature-dependent ¹H-NMR studies of copper(I) complexes have been used to probe the dynamic equilibrium between different structural isomers. rsc.orgpsu.edu
Other characterization techniques include:
Mass Spectrometry (ESI-MS): Used to confirm the composition of the complexes. uni-heidelberg.de
Elemental Analysis: To verify the purity and stoichiometry of the synthesized compounds. psu.edu
Spectrophotometry (UV-Vis): To monitor the formation of complexes and study their electronic properties. researchgate.net
Infrared (IR) Spectroscopy: To identify characteristic functional groups within the ligand and complex. semanticscholar.org
Cyclic Voltammetry: To investigate the electrochemical properties and redox behavior of the metal complexes. acs.org
X-ray Diffraction Analysis of Metal-Ligand Adducts
In a study of manganese(II) complexes with the tetradentate ligand dimethyl 3,7-dimethyl-9-oxo-2,4-bis(2-pyridyl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate (a derivative of the titular compound), X-ray analysis of the complex [MnLCl₂] revealed a distorted octahedral geometry around the manganese center. psu.edu The bispidine ligand coordinates to the metal through the two tertiary amine nitrogen atoms and the two nitrogen atoms of the pyridyl groups. The chloride ions occupy the remaining two coordination sites. psu.edu The bicyclic ligand adopts a chair-chair conformation.
Another example involves a copper(II) complex with a chiral bispidine-based ligand, where the bicyclo[3.3.1]nonane ring also adopts a chair-chair conformation. In this complex, the geometry around the copper center is described as a slightly distorted square-pyramidal conformation. rsc.org
The structural parameters obtained from such analyses are crucial for understanding the steric and electronic effects of the ligand on the metal center.
Table 1: Selected Crystallographic Data for a Manganese(II)-Bispidine Derivative Complex
| Parameter | Value |
| Empirical Formula | C₂₃H₂₆Cl₂MnN₄O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.345(2) |
| b (Å) | 16.453(3) |
| c (Å) | 13.567(2) |
| β (°) | 114.34(1) |
| Volume (ų) | 2508.5(7) |
Data for [MnLCl₂] where L is dimethyl 3,7-dimethyl-9-oxo-2,4-bis(2-pyridyl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate. psu.edu
Spectroscopic Studies (NMR, UV-Vis) in Complex Characterization
Spectroscopic techniques are fundamental in characterizing the properties of metal complexes in solution. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to probe the ligand environment and the electronic structure of the metal center, respectively.
NMR Spectroscopy: ¹H and ¹³C NMR spectra of diamagnetic complexes provide information about the symmetry and conformation of the ligand upon coordination. For derivatives of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane, changes in the chemical shifts of the protons and carbons of the bicyclic framework and its substituents upon complexation can confirm the coordination of the nitrogen donor atoms to the metal center. acs.orguni-heidelberg.de
UV-Vis Spectroscopy: The electronic absorption spectra of transition metal complexes with bispidine-based ligands are characterized by d-d transitions and charge-transfer bands. For instance, the oxidation of cobalt(II) complexes with derivatives of 3,7-diazabicyclo[3.3.1]nonane can be monitored by UV-Vis spectroscopy, where the weak d-d bands of the cobalt(II) species are replaced by a more intense band characteristic of the cobalt(III) product. mdpi.com In the case of copper(II) complexes, the position of the d-d absorption band provides information about the coordination geometry around the copper ion. nih.gov
Table 2: Spectroscopic Data for Selected Metal Complexes with Bispidine Derivatives
| Complex | Technique | Key Observations |
| [MnLCl₂] | IR (KBr) | ν(C=O) at 1741 cm⁻¹, ν(py) at 1605 cm⁻¹ |
| Cobalt(II) complexes | UV-Vis | Oxidation to Co(III) shows conversion of three weak bands to a single intense peak. |
| Copper(II) complexes | UV-Vis | d-d transition bands indicative of coordination geometry. |
L = dimethyl 3,7-dimethyl-9-oxo-2,4-bis(2-pyridyl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate. psu.edumdpi.com
Investigation of Redox Properties in Coordinated Systems
The redox behavior of metal complexes is a critical aspect of their chemistry, particularly for applications in catalysis and bioinorganic chemistry. Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox potentials of these complexes.
The rigid nature of the bispidine ligand system can significantly influence the redox potential of the coordinated metal ion. publish.csiro.au For example, the relatively high redox potentials of some Co(II)/(III) bispidine complexes are attributed to the steric strain imposed by the ligand on the smaller Co(III) ion.
Studies on iron complexes with pentadentate bispidine ligands, which are derivatives of the title compound, have shown that the Fe(II)/Fe(III) redox potentials are influenced by the nature of the co-ligands and the solvent. nih.gov Similarly, a cyclic voltammetry study on a series of Cu(II) complexes with dicarboxylic derivatives of bispidines was conducted to assess their redox stability, which is an important factor for their potential use as imaging agents. rsc.org The redox properties of copper-bispidine complexes have been correlated with their stability constants.
Table 3: Redox Potentials for Selected Metal Complexes with Bispidine Derivatives
| Complex System | Redox Couple | E₁/₂ (mV) | Conditions |
| [Co(N2py2PhO)(OH₂)]ClO₄ | Co(II)/Co(III) | 75 | vs. Ag/AgNO₃ in acetonitrile |
| Co(N2py2Bz)(OH₂)₂₂ | Co(II)/Co(III) | 471 | vs. Ag/AgNO₃ in acetonitrile |
| Co(N2py2)(OH₂)₂₂ | Co(II)/Co(III) | 653 | vs. Ag/AgNO₃ in acetonitrile |
| Iron-bispidine complexes | Fe(II)/Fe(III) | Varies | Dependent on co-ligands and solvent (aqueous vs. acetonitrile) |
Note: The ligands in this table are derivatives of 3,7-diazabicyclo[3.3.1]nonane. mdpi.comnih.gov
Applications of 3,7 Dimethyl 3,7 Diazabicyclo 3.3.1 Nonane in Catalysis
Role as Organocatalysts
While the broader class of bicyclo[3.3.1]nonane derivatives has been explored in organocatalysis, specific research detailing the application of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane as a primary organocatalyst is not extensively documented in scientific literature. The tertiary amine functionalities within its structure suggest potential for base catalysis or for the formation of chiral environments if the scaffold is appropriately modified. However, detailed studies focusing solely on the 3,7-dimethyl derivative in this capacity are limited.
Application as Ligands in Transition Metal-Catalyzed Reactions
The use of 3,7-diazabicyclo[3.3.1]nonane derivatives as ligands for transition metals is a more established area of research. mdpi.comresearchgate.net These compounds can act as bidentate chelating agents, forming stable complexes with various metal ions. researchgate.net The rigidity of the bispidine core helps in creating a well-defined coordination sphere around the metal, which is crucial for controlling catalytic activity and selectivity. mdpi.com Complexes involving this scaffold have been investigated for their potential in developing catalysts for organic synthesis. mdpi.com
For instance, derivatives of the closely related 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane have been used to synthesize chiral ligands for nickel-catalyzed conjugate addition reactions, such as the ethylation of chalcones. semanticscholar.org This highlights the utility of the core bispidine structure in forming catalytically active metal complexes.
The development of chiral ligands for enantioselective catalysis is a major focus in modern chemistry. The bispidine framework is considered a valuable platform for designing such ligands due to its conformational rigidity. researchgate.netresearchgate.net By introducing chiral substituents, it is possible to create a chiral environment around a metal center, enabling the catalyst to differentiate between enantiotopic faces of a substrate.
It is important to note that this compound itself is an achiral molecule. Therefore, to be applied in enantioselective catalysis, it must be incorporated into a larger, chiral ligand system.
Asymmetric carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful method for C-C bond formation. While research into this area is extensive, specific examples employing ligands derived directly and solely from this compound are not prominently featured in the available literature. The aforementioned use of a different isomer, 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one, in nickel-catalyzed additions demonstrates the potential of the general scaffold in this class of reactions. semanticscholar.org
Table 1: Nickel-Catalyzed Ethylation of Chalcone using a Bispidine-Monoterpene Ligand Note: The ligand in this study is derived from a 1,5-dimethyl isomer, not the 3,7-dimethyl subject of this article.
| Ligand Structure | Solvent | Time (h) | Yield (%) |
| Disubstituted with (S)-perillyl alcohol fragments | MeCN | 4 | 63 |
This data is illustrative of the catalytic potential of the bispidine core in carbometalation-type reactions. semanticscholar.org
The transition metal-catalyzed asymmetric ring-opening (ARO) of strained bicyclic alkenes is a sophisticated method for synthesizing highly functionalized, chiral molecules. beilstein-journals.orgnih.gov This reaction class has been successfully catalyzed by complexes of rhodium, iridium, palladium, and other metals, typically with chiral phosphine (B1218219) ligands. beilstein-journals.orgnih.gov There is currently a lack of specific, published research demonstrating the use of this compound-based ligands in this particular application.
Asymmetric cycloaddition reactions are fundamental for the construction of cyclic molecules with high stereocontrol. Catalysts for these reactions often rely on chiral ligands to dictate the stereochemical outcome. While various chiral diamines have been employed as ligands in reactions like the Diels-Alder or [3+2] cycloadditions, the scientific literature does not currently provide specific examples of catalysts derived from this compound for these transformations.
Chemodivergent catalysis, wherein a single catalyst can steer a reaction towards different products from the same starting materials by minor changes in reaction conditions, is a highly sought-after goal in synthesis. This often requires a catalyst system with a tunable and well-understood structure. While the rigid bispidine framework has the potential to offer such control, specific studies on chemodivergent and stereoselective transformations catalyzed by complexes of this compound have not been identified in a review of the current literature.
Enantioselective Catalysis
Mechanistic Investigations of Catalytic Cycles
Understanding the intricate details of a catalytic cycle is paramount for optimizing existing catalysts and designing new, more efficient ones. For catalysts incorporating the this compound ligand, mechanistic studies focus on the interactions between the catalyst and substrates, as well as the factors that dictate the stereochemical course of the reaction.
The interaction between a catalyst and its substrate is a critical determinant of catalytic efficiency. With ligands based on the 3,7-diazabicyclo[3.3.1]nonane scaffold, the rigid conformational preferences of the ligand play a crucial role in how the substrate approaches and binds to the metal center. The bispidine framework can exist in several conformations, with the chair-chair and boat-chair forms being the most common. rsc.org The substituents on the nitrogen and carbon atoms of the bicyclic system can influence the preferred conformation, thereby dictating the spatial arrangement of the catalytically active site. researchgate.net
For instance, in metal complexes, the bispidine ligand creates a well-defined coordination sphere around the metal ion. mdpi.com This pre-organized environment can facilitate the binding of a substrate in a specific orientation, which is the first step in the catalytic cycle. The nature of the substituents on the nitrogen atoms, such as the methyl groups in this compound, can influence the electronic properties and steric accessibility of the metal center, further modulating the catalyst-substrate interaction. mdpi.com
Spectroscopic techniques and computational modeling are often employed to probe these interactions. By studying the changes in the spectral properties of the catalyst upon addition of the substrate, researchers can gain insights into the formation of catalyst-substrate complexes and the nature of their bonding.
The rigid nature of the 3,7-diazabicyclo[3.3.1]nonane framework is particularly advantageous for asymmetric catalysis, where controlling the stereochemical outcome of a reaction is the primary goal. rsc.org The chirality of the resulting product is often dictated by the steric and electronic environment created by the ligand around the metal center.
Several factors inherent to the this compound ligand and its derivatives influence the stereochemical outcome:
Conformational Rigidity: The bicyclic structure restricts the number of available conformations, leading to a more predictable and well-defined chiral pocket around the metal center. This rigidity is believed to be crucial for achieving high levels of enantioselectivity. rsc.org
Substituent Effects: The introduction of chiral substituents on the bispidine backbone is a common strategy to induce asymmetry. For example, the synthesis of chiral bispidine derivatives containing monoterpenoid fragments has been shown to be effective in the nickel-catalyzed addition of diethylzinc (B1219324) to chalcones, yielding products with moderate to good enantiomeric excess. The nature and position of these substituents can create a chiral environment that favors the formation of one enantiomer over the other.
Conformational Control: As previously mentioned, the conformation of the bispidine ligand (chair-chair vs. boat-chair) can be influenced by the substituents. researchgate.net This conformational control directly impacts the three-dimensional structure of the catalyst and, consequently, the stereochemical course of the reaction. For example, bulky substituents at certain positions can favor a boat-chair conformation, which presents a different steric environment to the approaching substrate compared to the more common chair-chair conformation. rsc.org
| Ligand | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1,5-Dimethyl-3,7-bis(((S)-4-(prop-1-en-2-yl)cyclohex-1-enyl)methyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Ni(acac)₂ / Et₂Zn | MeCN | -6 | 63 | Not Reported |
Design and Development of Novel Catalytic Systems Utilizing this compound Ligands
The development of new catalytic systems based on the this compound scaffold is an active area of research. The primary goal is to design ligands that can impart high efficiency, selectivity, and stability to the resulting catalysts. The design principles often revolve around the strategic modification of the bispidine framework.
A key strategy involves the introduction of various functional groups at the nitrogen atoms and the carbon backbone of the 3,7-diazabicyclo[3.3.1]nonane ring system. This allows for the fine-tuning of both the steric and electronic properties of the ligand. For example, attaching chiral auxiliaries, often derived from natural products like monoterpenes, is a common approach to creating chiral ligands for asymmetric catalysis.
The modular synthesis of bispidine derivatives allows for the creation of a diverse library of ligands with varying properties. By systematically altering the substituents, researchers can establish structure-activity relationships, which provide valuable insights for the rational design of improved catalysts. For instance, the synthesis of novel bispidine-monoterpene conjugates has been explored for their application as ligands in the catalytic ethylation of chalcones.
Another aspect of catalyst design is the choice of the metal center. The rigid and pre-organized nature of the bispidine ligand can stabilize a variety of transition metal ions in different oxidation states, leading to catalysts for a wide range of chemical transformations, including oxidation and carbon-carbon bond-forming reactions. mdpi.comresearchgate.net
| Ligand Derivative | Intended Application | Key Design Feature |
|---|---|---|
| Bispidine-monoterpene conjugates | Asymmetric ethylation of chalcones | Incorporation of chiral fragments from natural products. |
| 2,4-Diaryl substituted bispidinones | Potential for asymmetric catalysis | Introduction of bulky aryl groups to create a defined chiral pocket. researchgate.net |
| Tetradentate bispidine ligands with carboxylic acid groups | Coordination with various transition metals for oxidation catalysis | Increased denticity for enhanced complex stability. researchgate.net |
Advanced Materials and Supramolecular Chemistry Applications
Utilization as Rigid Scaffolds for Ligand Design and Chemical Building Blocks
The bispidine framework is extensively utilized as a rigid scaffold in coordination chemistry and as a versatile building block in organic synthesis. mdpi.com Its well-defined and predictable geometry, typically a flattened chair-chair conformation, is crucial for designing ligands with specific spatial arrangements of donor atoms. researchgate.net This structural rigidity minimizes conformational ambiguity upon binding to metal ions or biological receptors, which is a highly desirable trait in ligand design. mdpi.com
Multidentate ligands incorporating the bispidine core exhibit strong coordination tendencies, efficiently encapsulating metal ions. mdpi.com The structural attributes of the scaffold influence the thermodynamic stability, metal ion selectivity, and redox behavior of the resulting metal complexes. mdpi.com For instance, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been used to create pentadentate ligands that form stable complexes with copper(II). mdpi.com The C9 position of the bispidine is particularly suitable for introducing functional groups without disturbing the metal binding center. researchgate.net
In supramolecular chemistry, derivatives such as 9,9-disubstituted-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraones serve as building blocks for constructing extended networks through hydrogen bonding. iucr.org The bicyclic framework's geometry dictates the orientation of hydrogen bond donors and acceptors, leading to the formation of predictable supramolecular structures like zigzag ribbons. iucr.org
The use of the 3,7-diazabicyclo[3.3.1]nonane scaffold is exemplified in the design of high-affinity ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov By attaching various aromatic and non-aromatic substituents via different hydrogen bond acceptor motifs, researchers have developed compounds with high selectivity for specific receptor subtypes. nih.gov
| Ligand Type/Derivative | Application | Key Structural Feature | Reference |
|---|---|---|---|
| Pentadentate bispidine ligands | Formation of stable Cu(II) complexes | Rigid framework enhances complex stability | mdpi.com |
| Carboxamide derivatives | Selective ligands for α4β2* nAChRs | Hydrogen bond acceptor functionality on the scaffold | nih.gov |
| Tetradentate bispidine ligands | Iron catalysts for paint drying applications | Dimethyl 3-methyl-9-oxo-2,4-di(pyridin-2-yl)-7-(pyridin-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarboxylate structure | mdpi.com |
| 9,9-disubstituted-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraones | Building blocks for hydrogen-bonded supramolecular networks | Defined orientation of NH donors and CO acceptors | iucr.org |
Construction of Coordination Polymers and Metal-Organic Frameworks
The bispidine scaffold is a valuable building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its rigid structure and the presence of two nitrogen atoms that can be functionalized with coordinating groups allow for the formation of extended, well-defined network structures. researchgate.net
Researchers have synthesized novel bispidine-based coordination polymers by reacting functionalized bispidine ligands with metal salts. rsc.org For example, one-dimensional (1D) CPs have been constructed using Mn(II) chloride and various bispidine ligands featuring pyridyl coordinating groups. rsc.org In these structures, the bispidine ligands bridge the metal centers, creating the polymer chain. The specific functional groups attached to the bispidine scaffold can have a significant impact on the resulting structural and dynamic properties of the coordination polymer. rsc.org
A key application of porous CPs and MOFs derived from bispidine ligands is in the field of gas and solvent adsorption. researchgate.net The dynamic nature of some of these frameworks allows for selective uptake of guest molecules.
Studies on 1D Mn(II) and Hg(II) coordination polymers based on bispidine ligands have demonstrated their capability for tuneable solvent adsorption and exchange. rsc.orgresearchgate.net One such material, after thermal activation, showed the ability to selectively adsorb methanol (B129727) from a mixture of volatile organic compounds (VOCs) including methanol, chloroform, and ethanol (B145695) under ambient conditions. researchgate.net This selectivity highlights the potential for these materials in purification and separation processes. The structural changes within the coordination polymer upon gas adsorption, sometimes referred to as gate-opening, can be correlated with changes in the material's physical properties. researchgate.net
| Coordination Polymer System | Guest Molecules (VOCs) | Observed Property | Reference |
|---|---|---|---|
| 1D Mn(II)-bispidine CPs | Chloroform, Nitrobenzene | Tuneable solvent adsorption and exchange | rsc.org |
| Hg(II)-bispidine CPs | Methanol, Chloroform, Ethanol | Selective adsorption of methanol from binary and ternary mixtures | researchgate.netresearchgate.net |
Integration into Hybrid Materials
The unique conformational properties of the 3,7-diazabicyclo[3.3.1]nonane scaffold make it a candidate for integration into hybrid materials, particularly as a component of molecular switches. These systems can change their conformation in response to external stimuli, such as changes in pH or the presence of metal ions. researchgate.netresearchgate.net
Derivatives of 3,7-diazabicyclo[3.3.1]nonane have been designed as lipid-like amphiphilic compounds that can be embedded into liposomal membranes. researchgate.net These embedded molecules act as switches that can alter the permeability of the lipid bilayer. For example, specific bispidinone derivatives incorporated into a liposome (B1194612) can trigger a sharp increase in membrane permeability when the environmental pH is decreased from 7.4 to 6.5. researchgate.net This pH-sensitivity is attributed to a conformational reorganization of the bispidine scaffold upon protonation. researchgate.net Similarly, other derivatives can change conformation from a chair-boat to a chair-chair form upon complexation with metal ions, enhancing the release of encapsulated compounds. researchgate.net This integration of a specific chemical scaffold into a larger biological or synthetic assembly represents a key strategy in the creation of advanced, stimulus-responsive hybrid materials.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Current Research Gaps
The academic contributions related to the 3,7-diazabicyclo[3.3.1]nonane framework are significant and varied. Research has firmly established this scaffold as a "privileged structure" in medicinal chemistry, largely due to its presence in naturally occurring alkaloids like cytisine (B100878) and sparteine. nih.gov Consequently, extensive research has focused on its derivatives as potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), with implications for neurological disorders and smoking cessation. nih.govnih.gov Beyond nAChRs, derivatives have been explored for a range of biological activities, including antiarrhythmic, antithrombotic, anticancer, and opioid receptor modulation effects. nih.govnih.govresearchgate.net
Synthetically, the double Mannich reaction has been a cornerstone for constructing the bispidine core, often followed by reduction methods like the Wolff-Kishner reduction to yield the saturated bicyclic system. ect-journal.kzelsevierpure.com Conformational analysis has also been a key area of study, with spectroscopic methods like NMR revealing a preference for a "chair-chair" conformation in many derivatives. researchgate.netect-journal.kz
Despite these advances, specific research focusing intensely on 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is less prevalent than for the parent compound or derivatives with more complex substituents. A significant research gap exists in delineating the unique physicochemical and biological properties imparted by the two methyl groups. It remains unclear how this specific substitution pattern modulates receptor affinity, selectivity, metabolic stability, and coordination behavior compared to other N-alkyl or N-aryl derivatives. Furthermore, while its use as a chelating nitrogen ligand in organometallic chemistry has been noted, a comprehensive exploration of its coordination chemistry with a wide array of transition metals is lacking. acs.org
| Research Area | Key Academic Contributions | Identified Research Gaps |
| Medicinal Chemistry | Scaffold for potent nAChR ligands; basis for antiarrhythmic and opioid receptor agents. nih.govnih.gov | Limited data on the specific biological activity profile of the 3,7-dimethyl derivative. |
| Synthetic Chemistry | Establishment of Mannich cyclocondensation and Wolff-Kishner reduction as primary synthetic routes. ect-journal.kzelsevierpure.com | Need for more efficient, high-yield, and stereoselective synthetic pathways. |
| Structural Chemistry | Elucidation of the preferred "chair-chair" conformation through NMR and X-ray analysis. researchgate.netect-journal.kz | Lack of detailed comparative studies on how N,N'-dimethyl substitution affects conformational dynamics. |
| Coordination Chemistry | Use as a chelating ligand for metals like nickel and palladium. acs.org | Comprehensive study of its complexes with a broader range of metals and their catalytic activity. |
Emerging Research Avenues in the Chemistry of this compound
The future for this compound is ripe with possibilities that extend beyond its foundational roles. Several emerging avenues promise to leverage its unique structural features.
One of the most promising areas is in asymmetric catalysis . The C2 symmetry and conformational rigidity of the bispidine skeleton make it an attractive chiral ligand scaffold. While research has touched upon achiral bispidines in asymmetric deprotonation, a focused effort to develop chiral variants of this compound could yield highly effective catalysts for a variety of organic transformations. researchgate.net
Another emerging field is supramolecular chemistry . The defined geometry and hydrogen bonding capabilities of bicyclic diamines are ideal for constructing complex, self-assembled structures like molecular cages, receptors, and metal-organic frameworks (MOFs). researchgate.net The 3,7-dimethyl derivative could serve as a rigid, well-defined building block or node in such architectures, with potential applications in gas storage, separation, and sensing.
Furthermore, expanding its application in materials science is a logical next step. Incorporating the this compound unit into polymer backbones could impart unique thermal and mechanical properties. Its metal complexes could also be investigated for novel magnetic or optical properties. researchgate.net
Potential for Novel Methodologies and Advanced Applications
Advancements in synthetic and computational methodologies are set to unlock new potentials for this compound. The development of novel synthetic routes, perhaps utilizing flow chemistry or biocatalysis, could provide more efficient and sustainable access to this compound and its derivatives, overcoming the limitations of traditional multi-step batch processes. hilarispublisher.com
In terms of applications, there is significant potential in the development of chemical sensors and molecular probes . The two nitrogen atoms can act as a chelating unit for specific metal ions. By functionalizing the bicyclic core with fluorophores or chromophores, highly selective and sensitive sensors for environmental or biological monitoring could be designed.
Advanced computational chemistry offers a powerful tool to accelerate research. hilarispublisher.com Quantum mechanical calculations can predict the stability and reactivity of its metal complexes, guiding experimental work in catalysis and materials science. Molecular dynamics simulations can provide deeper insights into its binding modes with biological targets like nAChRs, facilitating the rational design of next-generation therapeutics with improved selectivity and fewer side effects.
Challenges and Opportunities in the Field of Bicyclic Diamine Research
The broader field of bicyclic diamine research, while mature, continues to present both challenges and exciting opportunities.
Challenges:
Synthetic Complexity: The synthesis of substituted and functionalized bicyclic diamines often requires multi-step procedures that can be low-yielding and lack stereocontrol. rsc.org Developing robust and versatile synthetic methodologies remains a primary hurdle.
Limited Structural Diversity: While many derivatives exist, efficiently accessing a wide range of structurally diverse bicyclic diamines to screen for biological activity or material properties is a significant challenge. hilarispublisher.com
Balancing Properties: In medicinal chemistry, achieving the delicate balance between target potency, selectivity, and favorable drug-like properties (e.g., solubility, metabolic stability) is a persistent challenge for these rigid scaffolds. hilarispublisher.com
Opportunities:
Pre-organized Scaffolds: The conformational restriction of bicyclic diamines is a major advantage. It reduces the entropic penalty upon binding to a target, which can lead to higher affinity and selectivity, making them ideal scaffolds for drug design. researchgate.net
Bio-based Materials: There is a growing global demand for sustainable materials. Research into the biosynthesis of diamines for the production of bio-polyamides is expanding. nih.gov While currently focused on linear diamines, future innovations could lead to bio-based routes for cyclic and bicyclic diamines, opening up a new class of sustainable performance materials.
Interdisciplinary Applications: The versatility of the bicyclic diamine structure provides opportunities at the intersection of chemistry, biology, and materials science. From creating new catalysts and smart materials to designing targeted therapeutics, the potential for innovation remains vast. rsc.org
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane and its derivatives?
The synthesis of this bicyclic scaffold often involves Mannich cyclocondensation followed by Wolff-Kishner reduction to eliminate ketone intermediates. For example, 3-(3-ethoxypropyl)-7-heterocyclilalkyl derivatives were synthesized via Mannich reactions on 3-ethoxypropyl-4-piperidone, with subsequent reduction yielding the bicyclic structure. Conformational analysis via NMR confirmed a chair-chair conformation in the final product . Alternative routes include Michael/aldol cascade reactions or intramolecular N-cyclization of amine diols in acidic conditions .
Q. How is the structural conformation of this compound validated experimentally?
Spectroscopic techniques such as NMR, NMR, and IR are critical. For instance, NMR analysis revealed the chair-chair conformation of the bicyclic unit by identifying characteristic proton coupling patterns and axial/equatorial substituent environments . X-ray crystallography and computational modeling (e.g., DFT) are also used to resolve ambiguities in stereochemistry .
Q. What are the key physicochemical properties of this compound, and how do substituents influence its behavior?
The basicity of the diazabicyclo scaffold is highly sensitive to substituents. Spectrophotometric titration in acetonitrile showed a 13-order-of-magnitude variation in basicity constants () across derivatives. Electron-withdrawing groups reduce basicity, while alkyl groups enhance it. Computational studies (PCM-B3LYP/6-31+G(d)) correlate well with experimental values and NMR chemical shifts .
Advanced Research Questions
Q. How does the scaffold interact with biological targets such as neurotransmitter receptors?
Derivatives of 3,7-diazabicyclo[3.3.1]nonane act as subtype-selective nicotinic acetylcholine receptor (nAChR) ligands . For example, fumaric acid salts of 3,7-diazabicyclo nonan-3-yl(aryl)methanones exhibit high affinity for α4β2 nAChR subtypes, with structural modifications (e.g., pyridyl or imidazolyl groups) fine-tuning selectivity and binding kinetics . These interactions are validated via radioligand displacement assays and electrophysiological studies.
Q. What strategies are used to resolve contradictions in pharmacological data across derivatives?
Discrepancies in biological activity (e.g., analgesic efficacy vs. toxicity) are addressed through structure-activity relationship (SAR) studies and toxicokinetic profiling . For instance, encapsulating O-benzoyloxime derivatives in β-cyclodextrin improved analgesic activity while reducing acute toxicity in rodent models, likely due to enhanced solubility and controlled release . Comparative studies with tramal (tramadol) further validate therapeutic potential .
Q. How can computational methods enhance the design of novel derivatives?
Density functional theory (DFT) and molecular docking are pivotal. For example, PCM-B3LYP calculations predict proton affinities and substituent effects on basicity, guiding the synthesis of optimized analogs . Docking simulations with orexin or nAChR crystal structures (e.g., PDB 4S0V) identify key binding residues, enabling rational design of antagonists with improved selectivity .
Q. What catalytic applications exist for derivatives of this scaffold?
Phosphine-containing analogs like 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) serve as ligands in transition-metal catalysis . DAPTA stabilizes diiron dithiolate complexes mimicking Fe-only hydrogenase active sites, enhancing proton-transfer efficiency. It also facilitates the synthesis of water-soluble Pt(II)/Pd(II) complexes for catalytic allylic alcohol reductions .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment and residual solvent analysis?
Gas chromatography-mass spectrometry (GC-MS) with headspace sampling is standardized for detecting residual solvents (e.g., methanol, acetonitrile) in pharmaceutical-grade derivatives. A DB-624 column (30 m × 0.32 mm) and helium carrier gas achieve detection limits <1 ppm, ensuring compliance with ICH Q3C guidelines .
Q. How are synthetic byproducts and regiochemical challenges mitigated during scale-up?
Continuous flow reactors and automated optimization systems minimize side reactions (e.g., over-alkylation) by precisely controlling temperature, pressure, and reaction time. For example, tert-butyl carbamate-protected intermediates are synthesized at scale with >90% yield using flow chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
